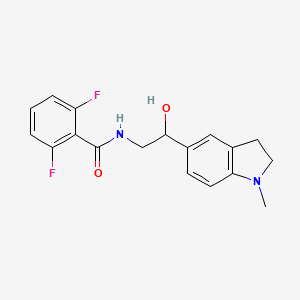

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Descripción

2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a hydroxyethylamine moiety bearing a 1-methylindolin-5-yl group. Its structure combines lipophilic (fluorine, methylindoline) and hydrophilic (hydroxyethyl) elements, which may influence solubility and target binding compared to simpler benzamides.

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-6,9,16,23H,7-8,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEUULOEJCKKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves the following steps:

Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reactions: The final step involves coupling the indole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LAH, NaBH4

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of amines

Substitution: Formation of substituted benzamides

Aplicaciones Científicas De Investigación

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Analysis

Amide-Linked Substituents: The hydroxyethyl-indolinyl group in the target compound contrasts with simpler amines (e.g., Rip-B’s phenethylamine ) or propargyl groups . Indoline derivatives are associated with CNS activity, suggesting possible neurological applications, though direct evidence is lacking.

Synthetic Routes :

- Most analogs (e.g., Rip-B , EP 3 532 474 compounds ) are synthesized via benzoyl chloride reacting with amines or anilines, yielding 80–90%. The target compound’s synthesis likely follows similar steps, but the indoline moiety may require specialized coupling conditions.

Physicochemical Properties :

- Solubility : The hydroxyethyl group may improve aqueous solubility compared to purely lipophilic analogs like N-Ethyl-2,6-difluoro-N-phenylbenzamide .

- Melting Points : Rip-B melts at 90°C , while trifluoropropyloxy derivatives (e.g., ) likely have higher melting points due to increased molecular rigidity.

Biological Activity :

- Flumetsulam and sulfentrazone are herbicides targeting acetolactate synthase (ALS), suggesting fluorinated benzamides often act as enzyme inhibitors. The target compound’s indoline group may confer divergent activity, possibly in neuromodulation, akin to indole-based pharmaceuticals.

Actividad Biológica

2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article reviews its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound's structure features a difluorobenzamide moiety and an indole derivative, which are critical for its biological interactions. The presence of fluorine atoms and a hydroxyl group significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |

| Molecular Formula | C18H18F2N2O2 |

| CAS Number | 1706400-36-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety can bind with high affinity to multiple receptors, modulating various biological processes. This binding capability is crucial for its therapeutic potential in treating diseases.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies have shown that indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors.

Anticancer Properties

Indole derivatives are well-documented for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. In vitro tests against various bacterial strains showed promising results, indicating that it may serve as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Indole-3-acetic acid | Plant hormone with growth-regulating properties |

| 5-Fluoroindole | 5-Fluoroindole | Exhibits antiviral activity |

| N-methylindole | N-methylindole | Used in organic synthesis |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide, and how can they be addressed?

- Synthetic Challenges :

- Regioselective Fluorination : Achieving precise substitution at the 2,6-positions of the benzamide ring requires controlled fluorination conditions.

- Stereochemical Control : The hydroxyl group in the ethyl linker may introduce stereoisomerism; chiral resolution or asymmetric synthesis techniques are critical .

- Indoline Functionalization : Protecting the 1-methylindolin-5-yl group during coupling reactions to prevent side reactions (e.g., oxidation or ring-opening) .

- Methodological Solutions :

- Use of trifluoromethylation agents (e.g., Selectfluor®) for fluorination .

- Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) for stereochemical control .

- Mild coupling reagents (e.g., EDC/HOBt) to preserve indoline integrity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Essential Techniques :

- NMR Spectroscopy : Confirms regiochemistry of fluorine substituents and indoline integration (e.g., NMR for fluorine environments) .

- HPLC-MS : Validates purity (>98%) and detects stereoisomers via chiral columns .

- X-Ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions in the solid state .

- Data Interpretation :

- Compare -NMR shifts with computed spectra (DFT methods) for structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- SAR Design Framework :

- Functional Group Variation : Systematically modify the hydroxyl group (e.g., replace with methoxy or amine) to assess solubility and target binding .

- Fluorine Substitution : Test mono-/tri-fluoro analogs to evaluate electronic effects on receptor affinity .

- Indoline Modifications : Introduce substituents on the indoline ring (e.g., halogens, methyl groups) to probe steric and electronic contributions .

- Biological Assays :

- Conduct in vitro kinase inhibition assays (e.g., IC determination) and correlate with computational docking models .

Q. What experimental frameworks are recommended for assessing environmental persistence and bioaccumulation potential?

- Environmental Fate Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 4–9) to track degradation products via LC-MS .

- Soil Sorption : Measure log values using batch equilibrium methods with varying soil organic matter content .

- Bioaccumulation Models :

- Use quantitative structure-property relationship (QSPR) models to predict bioconcentration factors (BCFs) based on log and molecular volume .

Methodological Notes

- Contradiction Analysis : Conflicting solubility data (e.g., aqueous vs. PBS) may arise from solvent polarity or aggregation effects; use dynamic light scattering (DLS) to confirm colloidal stability .

- Advanced Purification : For stereoisomeric mixtures, employ supercritical fluid chromatography (SFC) with chiral stationary phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.